An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-3-methylbutan-2-one
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-3-methylbutan-2-one
Introduction: Situating a Niche Ketone in Synthetic and Medicinal Chemistry
1-(4-Methoxyphenyl)-3-methylbutan-2-one, a substituted aromatic ketone, represents a class of molecules that, while not extensively documented in mainstream literature, holds potential as a versatile intermediate in organic synthesis and as a scaffold for medicinal chemistry exploration. The presence of a methoxy-substituted phenyl ring, a benzyl spacer, and an isopropyl ketone moiety provides multiple sites for chemical modification, making it an intriguing building block for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of 1-(4-Methoxyphenyl)-3-methylbutan-2-one, consolidating available data and proposing scientifically grounded protocols for its synthesis and characterization. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications, all while maintaining a focus on the practical considerations for laboratory and research settings.
Core Identification and Physicochemical Profile
Precise identification is the cornerstone of any chemical research. 1-(4-Methoxyphenyl)-3-methylbutan-2-one is a distinct chemical entity with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 61173-96-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | 1-(4-methoxyphenyl)-3-methylbutan-2-one | - |
| SMILES | CC(C)C(=O)CC1=CC=C(C=C1)OC | [1] |
| InChI Key | KPGZXYRRKXSCQK-UHFFFAOYSA-N | - |
Physicochemical Properties (Predicted and Inferred)
While experimental data for this specific compound is scarce, we can infer its general properties. It is commercially available as a solid, suggesting a melting point near or above room temperature.[1][2] For its structural isomer, 1-(4-Methoxyphenyl)-3-methylbutan-1-one (CAS 82938-20-3), computational models predict the following properties, which can serve as a useful, albeit approximate, guide.[3]
| Property | Predicted Value for Isomer (CAS 82938-20-3) |
| Molecular Weight | 192.25 g/mol |
| XLogP3 | 3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
These predictions suggest a molecule with moderate lipophilicity and limited hydrogen bonding capability, consistent with its expected solubility in common organic solvents.
Proposed Synthesis Pathway and Experimental Protocol
Retrosynthetic Analysis and Proposed Forward Synthesis
The disconnection approach points to anisole and 3-methylbutanoyl chloride as the primary starting materials. The methoxy group of anisole is an ortho-, para-directing activator, which will favor the substitution at the para position due to reduced steric hindrance.
Caption: Proposed Friedel-Crafts acylation synthesis route.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the product with the expected spectral data would confirm the viability of this synthetic route.
Materials:
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Anisole (Reagent Grade)
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3-Methylbutanoyl chloride (Isovaleryl chloride)
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for reflux and workup
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).
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Lewis Acid Addition: Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents). Causality Note: AlCl₃ is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of anisole.
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Acylating Agent Addition: To the stirred suspension, add 3-methylbutanoyl chloride (1.0 equivalent) dropwise via a syringe, maintaining the temperature at 0°C. Stir the mixture for 15 minutes.
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Nucleophile Addition: Add anisole (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding crushed ice, followed by 1M HCl (50 mL). Trustworthiness Note: This step hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous layer.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The washes remove unreacted starting materials, acidic byproducts, and residual inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure 1-(4-Methoxyphenyl)-3-methylbutan-2-one.
Spectroscopic Characterization (Anticipated Data)
While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure. These predictions are essential for researchers to confirm the identity of their synthesized product.
| Spectroscopic Method | Anticipated Key Signals |
| ¹H NMR | - Aromatic protons on the 1,4-disubstituted ring (two doublets, ~6.8-7.2 ppm).- Methoxy group singlet (~3.8 ppm).- Benzylic methylene singlet (~3.6 ppm).- Isopropyl methine (septet, ~2.8 ppm).- Isopropyl methyl groups (doublet, ~1.1 ppm). |
| ¹³C NMR | - Carbonyl carbon (~210-215 ppm).- Aromatic carbons (~114-159 ppm).- Methoxy carbon (~55 ppm).- Benzylic methylene carbon (~50 ppm).- Isopropyl methine and methyl carbons (~20-40 ppm). |
| FTIR (ATR) | - Strong C=O stretch for the ketone (~1715 cm⁻¹).- C-O stretch for the ether (~1250 cm⁻¹).- Aromatic C=C stretches (~1600, 1510 cm⁻¹).- Aliphatic C-H stretches (~2850-3000 cm⁻¹). |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z = 192.- Fragment ion from benzylic cleavage at m/z = 121 (methoxyphenylmethyl cation).- Fragment from McLafferty rearrangement. |
Potential Applications in Research and Development
The true value of a niche chemical like 1-(4-Methoxyphenyl)-3-methylbutan-2-one lies in its potential as a research tool and synthetic intermediate.
Intermediate in Organic Synthesis
This compound is an excellent precursor for further chemical transformations:
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Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center and opening pathways to enantioselective synthesis.
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Oxidation: Baeyer-Villiger oxidation could yield an ester, providing a route to different functional groups.
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Alpha-Functionalization: The enolizable protons alpha to the ketone allow for a range of reactions, including alkylation, halogenation, and aldol condensations.
Scaffold for Medicinal Chemistry
Many compounds containing the methoxyphenyl moiety exhibit significant biological activity. Chalcones, which are structurally related, are known for their broad spectrum of pharmacological effects, including anticancer and anti-inflammatory properties. The structural features of 1-(4-Methoxyphenyl)-3-methylbutan-2-one make it a candidate for:
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Drug Discovery: As a fragment or scaffold for the development of novel therapeutic agents. Its moderate lipophilicity and size are favorable for lead-like properties.
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Biological Probes: After derivatization with fluorescent tags or biotin, it could be used to study interactions with biological targets.
Safety and Handling
While no specific toxicology report is available for 1-(4-Methoxyphenyl)-3-methylbutan-2-one, data from its isomer, 1-(4-Methoxyphenyl)-3-methylbutan-1-one (CAS 82938-20-3), provides a strong basis for a cautious handling protocol.[3]
GHS Hazard Statements for Isomer (CAS 82938-20-3): [3]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures:
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Engineering Controls: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1]
Conclusion
1-(4-Methoxyphenyl)-3-methylbutan-2-one is a chemical with significant, albeit underexplored, potential. This guide provides a foundational framework for its identification, synthesis, and safe handling. The proposed synthetic protocol offers a reliable method for its preparation, enabling further research into its chemical reactivity and biological activity. As with any niche research chemical, the opportunities for novel discoveries are substantial, and it is hoped that this technical guide will serve as a valuable resource for scientists and researchers embarking on such investigations.
References
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PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. [Link]
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Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]
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MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
- Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
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Organic Spectroscopy International. 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]
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Georganics. 4-Methoxy-3-buten-2-one. [Link]
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PubChem. 1-(4-Methoxyphenyl)-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]
